molecular formula C17H21BrN2O2 B1391884 Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 847615-14-9

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1391884
CAS No.: 847615-14-9
M. Wt: 365.3 g/mol
InChI Key: YZTMSLPZCMCBNE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a cyano group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and cyano groups. The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

    Substitution: Formation of iodophenyl derivatives.

    Reduction: Conversion to amine derivatives.

    Hydrolysis: Production of carboxylic acids.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the cyano group can participate in hydrogen bonding or other interactions. The overall effect of the compound is determined by its ability to modulate the activity of these molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-(4-fluorophenyl)-4-cyanopiperidine-1-carboxylate
  • Tert-butyl 4-(4-methylphenyl)-4-cyanopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTMSLPZCMCBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678161
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847615-14-9
Record name tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of bis-(2-chloro-ethyl)-carbamic acid tert-butyl ester from Step 1 (7.26 g, 30 mmol, 1 eq) and 4-bromophenylacetonitrile (5.88 g, 30 mmol, 1 eq) in 38 mL of toluene and 76 mL of H2O was added NaOH (45.6 g, 114 mmol, 10M solution) followed by hexadecyltributylphosphonium bromide (3.0 g, 6.0 mmol, 0.2 eq). The resulting dark mixture was heated to 110° C. for 2 h and then allowed to cool to ambient temperature. It was extracted with three 200 mL portions of ethyl acetate and the combined organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give the crude product as a black oily residue. Purification by flash column chromatography eluting with a gradient of 5-10% ethyl acetate in hexane gave 5.67 g of 4-(4-bromo-phenyl)-4-cyano-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow foam. 1H NMR (300 MHz, CDCl3): δ 7.56-7.48 (d, 2H), 7.36-7.30(d, 2H), 4.40-4.10 (br. s, 2H), 3.27-3.05 (t, 2H), 2.10-1.80 (m, 4H), 1.45 (s, 9H).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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